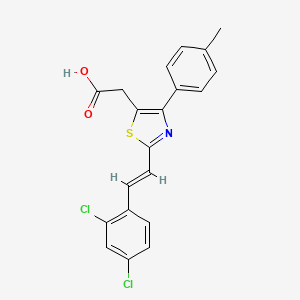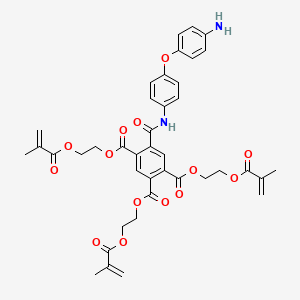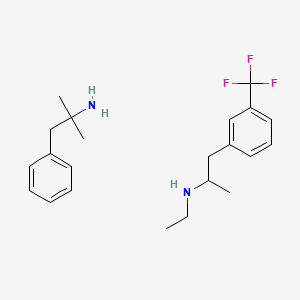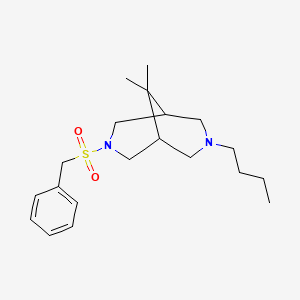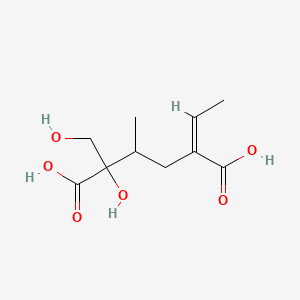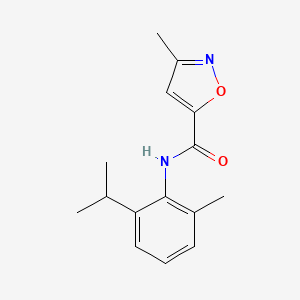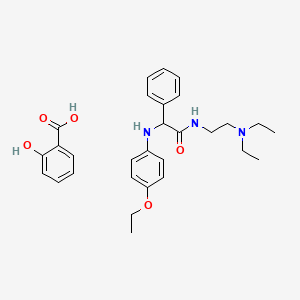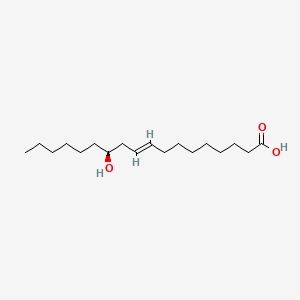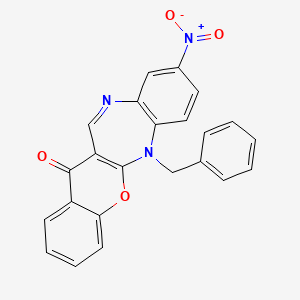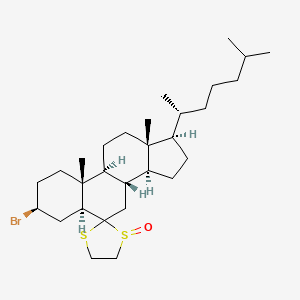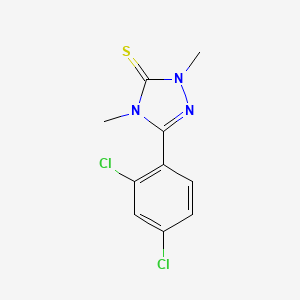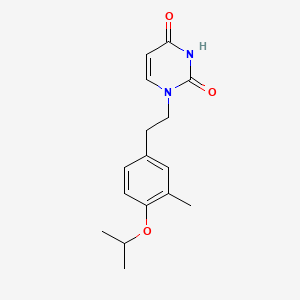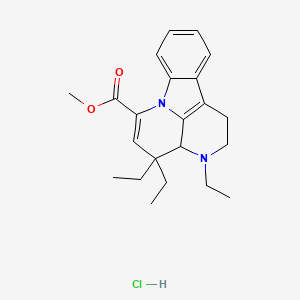
1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is part of the indolonaphthyridine family, known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride involves several steps. One common method includes the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with alkyl halides, leading to N-alkylsubstituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like chlorobenzene and catalysts such as palladium complexes . Major products formed from these reactions include various substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it stimulates the formation of inositol phosphate in cerebral cortical slices, indicating its potential role in modulating neurotransmitter systems . The exact molecular targets and pathways are still under investigation, but its ability to form complexes with metal ions suggests a role in various biochemical processes .
Comparación Con Compuestos Similares
Compared to other indolonaphthyridine derivatives, 1H-Indolo(3,2,1-de)(1,5)naphthyridine-6-carboxylic acid, 2,3,3a,4-tetrahydro-3,4,4-triethyl-,methyl ester, monohydrochloride stands out due to its unique structural features and biological activities. Similar compounds include:
- 1H-Indolo(3,2,1-de)(1,5)naphthyridine-4-carboxylic acid, 2,3,3a,4,5,6-hexahydro-3-methyl-6-oxo-, ethyl ester, trans-, monomethanesulfonate .
- (3aS)-2,3,3aα,4,5,6-Hexahydro-5β-[(E)-1-(hydroxymethyl)-1-propenyl]-1H-indolo(3,2,1-de)(1,5)naphthyridine-6α-carboxylic acid methyl ester .
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
94831-59-1 |
|---|---|
Fórmula molecular |
C22H29ClN2O2 |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
methyl 4,4,6-triethyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-2,9(16),10,12,14-pentaene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N2O2.ClH/c1-5-22(6-2)14-18(21(25)26-4)24-17-11-9-8-10-15(17)16-12-13-23(7-3)20(22)19(16)24;/h8-11,14,20H,5-7,12-13H2,1-4H3;1H |
Clave InChI |
XKGLLTQSEHBCSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C=C(N2C3=CC=CC=C3C4=C2C1N(CC4)CC)C(=O)OC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


